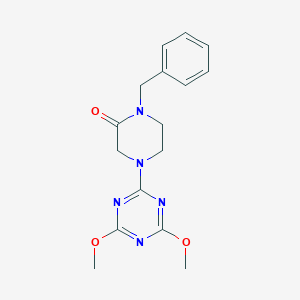

1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is related to donepezil, a medication used for Alzheimer’s disease . Donepezil is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . The success of donepezil in managing neurodegenerative disorders has spurred extensive research into its synthesis and structural modifications .

Synthesis Analysis

The synthesis of donepezil and its derivatives has been the focus of many studies . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies . A study has also examined the racemization of the C-terminal amino acid (Ala) in various solvents during coupling .Molecular Structure Analysis

The molecular structure of this compound has been studied extensively . For instance, the crystal structure was solved by direct methods and refined by full-matrix least squares to a final R-value of 0.050 with 3751 unique reflections .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of peptide synthesis . The reaction occurred without substantial racemization in various solvents .Aplicaciones Científicas De Investigación

Peptide Synthesis

This compound is used in peptide synthesis, particularly in the study of racemization of the C-terminal amino acid (Ala) in various solvents . The reaction occurs without substantial racemization in AcOEt, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), CH3CN, and 2-PrOH .

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceutical drugs.

Amide Synthesis

The compound is a highly effective coupling reagent used for amide synthesis . This process is crucial in the production of a wide range of chemicals, including pharmaceuticals and polymers.

Ester Preparation

It is also used for the preparation of esters . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the production of detergents and cosmetics.

Condensation of Carboxylic Acids and Amines

This compound is used in the condensation of carboxylic acids and amines to form the corresponding amides . This reaction is fundamental in organic chemistry and has wide-ranging applications.

Esterification of Carboxylic Acids

It is used in the esterification of carboxylic acids with alcohols to form the corresponding esters . This reaction is widely used in the production of esters for use in perfumes, flavorings, and plastics.

Development of Carboxymethyl Cellulose (CMC) Films

The compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of the compound effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability .

Improvement of Physical-Mechanical Properties of CMC Films

The influence of different wt % of the compound and glycerol on the physical-mechanical properties of CMC films was investigated . The best compromise between high water resistance, vapor permeability, and mechanical properties was accomplished with 5 wt % of the compound and 50 wt % glycerol .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to act as condensing agents . They facilitate the formation of amide and ester bonds, suggesting that the primary targets could be carboxylic acids and amines or alcohols .

Mode of Action

The compound interacts with its targets (carboxylic acids and amines or alcohols) to form amide or ester bonds . This is achieved through a condensation reaction, where a water molecule is eliminated during the bond formation . The reaction can be performed in one step at room temperature and under atmospheric conditions .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the synthesis of amides and esters . The downstream effects include the formation of new compounds with amide or ester linkages.

Result of Action

The result of the compound’s action is the formation of new compounds with amide or ester bonds . This can lead to the synthesis of a wide range of bioactive compounds, including peptides and ester-linked compounds. The exact molecular and cellular effects would depend on the specific compounds formed during the reaction.

Action Environment

The action, efficacy, and stability of 1-Benzyl-4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)Piperazin-2-one can be influenced by various environmental factors. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Moreover, the reaction can be performed under atmospheric conditions without the need for drying the solvent . The compound’s stability might be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Propiedades

IUPAC Name |

1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-23-15-17-14(18-16(19-15)24-2)21-9-8-20(13(22)11-21)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLHAJRFISSLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)

![2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438665.png)

![2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438672.png)

![4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6438680.png)

![1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6438688.png)

![3-fluoro-4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B6438698.png)

![N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438705.png)

![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B6438711.png)

![2,4-dimethoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438713.png)

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)

![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)